Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16395410
InChI: InChI=1S/C12H15F3N2O4/c1-3-20-10(18)8-7-9(11(19)21-4-2)17(16-8)6-5-12(13,14)15/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C12H15F3N2O4
Molecular Weight: 308.25 g/mol

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

CAS No.:

Cat. No.: VC16395410

Molecular Formula: C12H15F3N2O4

Molecular Weight: 308.25 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate -

Specification

Molecular Formula C12H15F3N2O4
Molecular Weight 308.25 g/mol
IUPAC Name diethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate
Standard InChI InChI=1S/C12H15F3N2O4/c1-3-20-10(18)8-7-9(11(19)21-4-2)17(16-8)6-5-12(13,14)15/h7H,3-6H2,1-2H3
Standard InChI Key WPTNJCYRVYNHBT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)OCC

Introduction

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound characterized by its unique pyrazole structure and a trifluoropropyl substituent. This compound has a molecular formula of C12H15F3N2O4 and a molecular weight of approximately 308.25 g/mol . It is classified as a dicarboxylate ester, featuring two ethyl ester groups attached to a pyrazole ring, which is further substituted with a trifluoropropyl moiety.

Synthesis

The synthesis of diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, pH, and the presence of catalysts to ensure high yields and purity of the final product. The synthesis methods allow for efficient production while maintaining high purity levels.

Biological and Chemical Applications

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate has potential applications in medicinal chemistry and agrochemicals due to its unique structural features. The trifluoropropyl group enhances lipophilicity, which may improve membrane penetration and bioavailability in therapeutic applications. Compounds with similar pyrazole structures are often investigated for their anti-inflammatory, analgesic, and antitumor activities.

Safety and Handling

Safety data sheets indicate potential hazards such as skin irritation and serious eye damage upon exposure to diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate. Proper handling and protective equipment are recommended when working with this compound.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Diethyl 1H-pyrazole-3,5-dicarboxylateC9H12N2O4Lacks trifluoropropyl group; simpler structure
1-(4-chlorophenyl)-4-methyl-1H-pyrazoleC10H10ClN2Contains a chlorophenyl group; different biological activity
Trifluoroacetate derivativesVariesIncorporates trifluoroacetate instead of trifluoropropyl; different reactivity
Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylateC12H15F3N2O4Trifluoropropyl substitution enhances chemical stability and biological activity

Research Findings and Future Directions

Research into the biological activity of diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate indicates potential pharmacological properties. The compound's interaction with biological systems, particularly enzymes or receptors, is crucial for understanding its pharmacodynamics and pharmacokinetics. Further studies on its reactivity and biological interactions are essential for exploring its therapeutic potential.

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